Cas no 38076-57-2 (4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid)

38076-57-2 structure
Product Name:4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
CAS No:38076-57-2
Molecular Formula:C20H26O6
Molecular Weight:362.416846752167
CID:1488055
PubChem ID:443455
4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid Properties
Names and Identifiers
-
- (1alpha,2beta,4aalpha,4bbeta,10beta)-4a-formyl-2-hydroxy-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
- gibbane-1,10-dicarboxylic acid, 4a-formyl-2-hydroxy-1-methyl-8-methylene-, (1alpha,2beta,4aalpha,4bbeta,10beta)-
- 4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
- Gibberellin A36
- Gibbane-1,10-dicarboxylic acid, 4a-formyl-2-hydroxy-1-methyl-8-methylene-, (1α,2β,4aα,4bβ,10β)-
- (1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
- 4a-formyl-2beta-hydroxy-1beta-methyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
- GA36
- Q27110165
- SCHEMBL20604663
- CHEBI:29595
- (1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
- 38076-57-2
- DTXSID00332090
- LMPR0104170019
-
- InChIKey: JZBLVVPDEDCVQA-SQLMURCQSA-N
- Inchi: 1S/C20H26O6/c1-10-7-20-8-11(10)3-4-12(20)19(9-21)6-5-13(22)18(2,17(25)26)15(19)14(20)16(23)24/h9,11-15,22H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1
- SMILES: O[C@H]1CC[C@]2(C=O)[C@@H]([C@@]1(C(=O)O)C)[C@H](C(=O)O)[C@]13CC(=C)[C@H](CC[C@H]12)C3
Computed Properties
- Exact Mass: 362.17293854g/mol
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 3
- Monoisotopic Mass: 362.17293854g/mol
- Heavy Atom Count: 26
- Complexity: 715
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- XLogP3: 1.7
- Topological Polar Surface Area: 112Ų
4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid Related Literature
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1. DiterpenoidsJ. R. Hanson Nat. Prod. Rep. 1986 3 307
-
2. Index pages
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3. Fungal products. Part IX. Gibberellins A16, A36, A37, A41, and A42 from Gibberella fujikuroiJohn R. Bearder,Jake MacMillan J. Chem. Soc. Perkin Trans. 1 1973 2824
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